(Sec-butylamino)(oxo)acetic acid
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Overview
Description
(Sec-butylamino)(oxo)acetic acid, also known as 2-(butan-2-ylamino)-2-oxoacetic acid, is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is characterized by the presence of both an amino group and a carboxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Sec-butylamino)(oxo)acetic acid is typically synthesized through the reaction of 2-chloro-2-oxoacetic acid with sec-butylamine[2][2]. The reaction is carried out in a suitable solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified through crystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Sec-butylamino)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(Sec-butylamino)(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of herbicides and other agrochemicals[][2].
Mechanism of Action
The mechanism of action of (sec-butylamino)(oxo)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxyl group can participate in ionic interactions. These interactions influence the compound’s biological activity and its role in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(Butylamino)(oxo)acetic acid: Similar structure but with a different alkyl group.
(Methylamino)(oxo)acetic acid: Contains a methyl group instead of a sec-butyl group.
(Ethylamino)(oxo)acetic acid: Contains an ethyl group instead of a sec-butyl group.
Uniqueness
(Sec-butylamino)(oxo)acetic acid is unique due to its specific sec-butyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions in chemical and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(butan-2-ylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2)7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKFMHUVKZOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583002 |
Source
|
Record name | [(Butan-2-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80638-53-5 |
Source
|
Record name | 2-[(1-Methylpropyl)amino]-2-oxoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80638-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(Butan-2-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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